molecular formula C18H32O16 B1671595 Globotriose CAS No. 66580-68-5

Globotriose

Katalognummer: B1671595
CAS-Nummer: 66580-68-5
Molekulargewicht: 504.4 g/mol
InChI-Schlüssel: FYGDTMLNYKFZSV-ANKSBSNASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Inhibition of Bacterial Adhesion

One of the most significant applications of globotriose is its ability to inhibit the adhesion of uropathogenic Escherichia coli (E. coli) to host cells. This property is particularly relevant in the context of urinary tract infections (UTIs), where the P-fimbrial adhesin of E. coli binds to the galactose-containing glycolipids on the surface of epithelial cells.

  • In Vitro Studies : Research has demonstrated that this compound can completely inhibit and reverse cell agglutination caused by P-fimbriated strains of E. coli. In experiments using human erythrocytes and immortalized colonic epithelial cells, this compound at a concentration of 5 mg/ml resulted in a 10- to 100-fold reduction in bacterial binding .
  • In Vivo Efficacy : In BALB/c mouse models, this compound was administered both intravenously and orally. The studies indicated rapid clearance from plasma with a half-life of approximately 6 minutes, while maintaining effective concentrations in urine for several hours post-administration. This led to a significant reduction in bladder colonization by E. coli .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antibacterial properties:

  • Treatment of Shiga Toxin Effects : this compound has been investigated for its ability to neutralize Shiga toxins produced by certain strains of E. coli. These toxins are responsible for severe gastrointestinal diseases and hemolytic-uremic syndrome. Studies have shown that this compound can inhibit the biological activities of these toxins in Vero cells, suggesting its potential as a therapeutic agent against toxin-mediated diseases .
  • Bioavailability and Pharmacokinetics : The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and excreted, which is advantageous for therapeutic applications. Research on its bioavailability has shown that it can be effectively administered orally, providing a feasible route for treatment .

Biosensor Applications

This compound is also being explored for use in biosensors:

  • Self-Assembling Monolayers (SAMs) : this compound derivatives have been utilized in the creation of self-assembling monolayers for biosensing applications. These SAMs can present biologically active ligands on surfaces, allowing for the study of molecular interactions at a cellular level. Electrochemical characterization has shown that these surfaces can be tailored to enhance binding interactions with target biomolecules .
  • Amperometric Sensors : Research has demonstrated that SAMs containing this compound can be employed in amperometric sensors designed to detect bacterial toxins, providing a rapid diagnostic tool for food safety and clinical applications .

Case Studies

StudyFocusFindings
UTI TreatmentThis compound significantly reduced E. coli colonization in mouse models, indicating potential as a UTI treatment.
Shiga Toxin NeutralizationDemonstrated efficacy in neutralizing Shiga toxins in vitro, suggesting therapeutic relevance for gastrointestinal diseases.
Biosensor DevelopmentSuccessful integration into SAMs for enhanced detection capabilities in biosensing applications.

Wirkmechanismus

Target of Action

Globotriose, also known as Galalpha1,4Gal-beta1,4Glc, is an important cell surface epitope . It acts as the receptor for Shiga-like toxins . It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .

Mode of Action

The interaction of this compound with its targets primarily involves the binding of Shiga-like toxins to the this compound epitope on the cell surface . This binding facilitates the entry of the toxins into the cell, leading to various downstream effects.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the pathogenesis of bacterial infections and cancers . The binding of Shiga-like toxins to this compound can disrupt normal cellular functions, leading to disease states.

Pharmacokinetics

It is known that the compound is involved in enzymatic synthesis processes . The enzyme Aga Bf 3S, for example, can synthesize this compound as a single transglycosylation product .

Result of Action

The binding of Shiga-like toxins to this compound on the cell surface can lead to the internalization of the toxins, disrupting normal cellular functions . This can result in the pathogenesis of bacterial infections and potentially contribute to cancer development .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the enzyme Aga Bf 3S, which synthesizes this compound, shows maximum activity at pH 4.5 and 40 °C . It is stable at pH 4.0–11.0 below 40 °C and is metal-independent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Globotriose can be synthesized through enzymatic methods. One efficient method involves the use of a novel α-galactosidase from Bacteroides fragilis. This enzyme can transfer a galactosyl residue from p-nitrophenyl-α-D-galactopyranoside to lactose with high efficiency and strict α1–4 regioselectivity. The reaction is carried out at pH 4.5 and 40°C, resulting in a maximum yield of 32.4% .

Another approach involves a multi-enzyme one-pot system containing galactokinase, UDP-glucose pyrophosphorylase, α-1,4-galactosyltransferase, and inorganic pyrophosphatase. This method uses galactose as the initial substrate and achieves this compound on preparative scales .

Industrial Production Methods: Large-scale production of this compound can be achieved using genetically engineered bacterial strains. For example, a recombinant Escherichia coli strain has been developed to produce this compound trisaccharide and its derivatives. This method is economical and allows for the generation of ligand diversity for carbohydrate

Biologische Aktivität

Globotriose, a trisaccharide composed of galactose and glucose (Galα1-4Galβ1-4Glc), plays a critical role in various biological processes, particularly in its interaction with pathogens and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and implications in disease treatment.

Structure and Synthesis

This compound is a significant cell surface epitope that serves as a receptor for Shiga-like toxins (Stx) produced by pathogenic bacteria such as Escherichia coli. The synthesis of this compound has been achieved through various enzymatic and recombinant methods, highlighting its importance in therapeutic applications. For instance, a novel α-galactosidase gene (agaBf3S) from Bacteroides fragilis was cloned and expressed in E. coli, facilitating efficient production of this compound with a maximum yield of 32.4% under optimized conditions .

Inhibition of Pathogen Binding
Research indicates that this compound can inhibit the binding of uropathogenic E. coli to epithelial cells. In vitro studies demonstrated that this compound at concentrations as low as 5 mg/ml completely inhibited cell agglutination and reduced bacterial binding by 10 to 100-fold . This mechanism is particularly relevant for preventing urinary tract infections (UTIs), where the attachment of bacteria to the urinary tract lining is a critical step in infection establishment.

Toxin Neutralization
this compound has also shown promise in neutralizing the effects of Shiga toxins. Studies involving gold nanoparticles encapsulated with this compound demonstrated effective inhibition of Stx toxicity, suggesting that this compound can serve as a multivalent binding agent that reduces the biological activity of these toxins . Additionally, polymers containing clustered this compound units were developed to bind Stx with high affinity, significantly reducing cytotoxic effects in vivo .

Pharmacokinetics and Efficacy

The pharmacokinetics of this compound were evaluated in BALB/c mice, revealing rapid clearance from plasma with a half-life of approximately 6 minutes and sustained urinary excretion for up to 12 hours post-administration . This rapid excretion profile indicates that this compound could be an effective therapeutic agent for acute infections.

Efficacy Study Results

A proof-of-principle study demonstrated that this compound could effectively reduce established bladder colonization by E. coli JR1 in mice models. The treatment resulted in significant reductions in bacterial load, supporting its potential use as an alternative therapy for UTIs .

Research Findings Summary

Study Focus Findings
Synthesis Method Recombinant expression of α-galactosidase from Bacteroides fragilis yielded high yields of this compound .
Inhibition of Bacterial Binding This compound inhibited E. coli binding by 10-100 fold at 5 mg/ml concentration .
Toxin Neutralization Gold nanoparticles with this compound inhibited Shiga toxin toxicity effectively .
Pharmacokinetics Rapid clearance (t½ = 6 min) and sustained urinary levels (>5 mg/ml) for 12 hours post-injection .
In Vivo Efficacy This compound reduced bladder colonization by E. coli JR1 significantly in mouse models .

Eigenschaften

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-ANKSBSNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80446-87-3
Record name 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.